Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexene ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon (Pd/C), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the cyclohexene ring would yield cyclohexane derivatives.
Scientific Research Applications
Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- (4-tert-butyl-1-cyclohexen-1-yl)benzene
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a cyclohexene ring, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H36N2O2 |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C24H36N2O2/c1-16-13-20(14-17(2)26(16)23(27)28-24(3,4)5)19-11-12-22(25)21(15-19)18-9-7-6-8-10-18/h9,11-12,15-17,20H,6-8,10,13-14,25H2,1-5H3 |
InChI Key |
KIXWFOUVOQUBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)C3=CCCCC3 |
Origin of Product |
United States |
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